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molecular formula C13H18O B155562 Heptanophenone CAS No. 1671-75-6

Heptanophenone

Cat. No. B155562
M. Wt: 190.28 g/mol
InChI Key: UXMQORVHJMUQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353139B1

Procedure details

Under the same reaction procedure and conditions as in Example 1 (benzaldehyde 0.5 mmol, 2-amino-3-picoline 0.1mmol, aniline 0.3 mmol, bezoic acid 0.03 mmol, 1-hexene 2.5 mmol, toluene 0.87 mmol), the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes and then combined with Rh(PPh3)3Cl 1 0.01 mmol. While the reactor was stopped with a stopper, the reactants were stirred at various temperatures (70-130° C.) as shown in the following table 10 for 1 hour. After completion of the reaction, gas chromatography was conducted to determine the yields of heptanophenone, products according to various temperatures and the results are given in Table 10, below.
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0.1 mmol
Type
reactant
Reaction Step One
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
2.5 mmol
Type
reactant
Reaction Step One
Quantity
0.87 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NC1C(C)=CC=CN=1.N[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(O)(=O)C1C=CC=CC=1.C=CCCCC.C1(C)C=CC=CC=1>>[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:8])[CH2:22][CH2:23][CH2:18][CH2:19][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0.1 mmol
Type
reactant
Smiles
NC1=NC=CC=C1C
Name
Quantity
0.3 mmol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.03 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
2.5 mmol
Type
reactant
Smiles
C=CCCCC
Name
Quantity
0.87 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Rh(PPh3)3Cl
Quantity
0.01 mmol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture in a 500 ml pressure reactor was stirred at normal temperature for 2-3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reactants were stirred at various temperatures (70-130° C.)
WAIT
Type
WAIT
Details
as shown in the following table 10 for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, gas chromatography

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
C(CCCCCC)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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